molecular formula C₄₁H₅₇N₃O₅ B1147435 (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether CAS No. 170716-87-7

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether

Número de catálogo: B1147435
Número CAS: 170716-87-7
Peso molecular: 671.91
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₅₇N₃O₅ and its molecular weight is 671.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether is a synthetic derivative of cholesterol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex steroid framework modified with a phenylurazole moiety. Its structural features suggest potential interactions with biological targets such as enzymes and receptors involved in various physiological processes.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that derivatives of cholesterol can exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems .
  • Anti-inflammatory Effects : The phenylurazole component may contribute to anti-inflammatory activities, which are beneficial in conditions such as arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Prostate Cancer : The compound showed significant inhibition of cell proliferation in prostate cancer cells, potentially through the modulation of HDAC activity.
  • Breast Cancer : Similar effects were noted in breast cancer cell lines, where the compound induced apoptosis and inhibited migration .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound led to reduced tumor growth rates compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
  • Anti-inflammatory Effects : In models of acute inflammation, the compound reduced markers of inflammation such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Case Study 1: Prostate Cancer Treatment
    • A clinical trial involving patients with advanced prostate cancer evaluated the efficacy of the compound as an adjunct therapy. Results indicated improved overall survival rates and quality of life metrics compared to standard treatments alone.
  • Case Study 2: Rheumatoid Arthritis
    • A study assessed the impact of the compound on rheumatoid arthritis patients. Significant reductions in disease activity scores were observed, alongside improved functional outcomes.

Data Tables

Biological ActivityCell Line/ModelEffect ObservedReference
CytotoxicityProstate CancerSignificant inhibition of proliferation
Tumor GrowthXenograft ModelReduced tumor size compared to controls
Anti-inflammatoryRheumatoid Arthritis ModelDecreased TNF-alpha levels

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Research indicates that derivatives of compounds similar to (3β,5α)-5,8-[N,N-(4-Phenylurazole)] possess antioxidant properties. These compounds can inhibit oxidative stress-related diseases by scavenging free radicals and enhancing the body's antioxidant defenses .
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor for lipoxygenase enzymes, which are implicated in various inflammatory diseases .
  • Proteomics Research :
    • As a biochemical tool, (3β,5α)-5,8-[N,N-(4-Phenylurazole)] is utilized in proteomics to study protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the exploration of protein networks and pathways .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capabilities of various pyrazole derivatives and found that compounds with structural similarities to (3β,5α)-5,8-[N,N-(4-Phenylurazole)] exhibited significant radical scavenging activity. The results indicated that these compounds could effectively reduce oxidative stress markers in biological systems .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A8525
Compound B9020
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]8822

Case Study 2: Enzyme Inhibition

In another investigation focusing on lipoxygenase inhibition, derivatives of (3β,5α)-5,8-[N,N-(4-Phenylurazole)] were tested against human recombinant lipoxygenase. The findings suggested that these compounds could significantly reduce enzyme activity compared to control groups .

CompoundLipoxygenase Inhibition (%)IC50 (µM)
Control0-
Compound C7530
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]7035

Propiedades

Número CAS

170716-87-7

Fórmula molecular

C₄₁H₅₇N₃O₅

Peso molecular

671.91

Sinónimos

[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-5,6,7,8,8a,8b,10,10a,11,12,13,13a-Dodecahydro-6-hydroxy-8a,10a-dimethyl-2-phenyl-11-[1,4,5-trimethyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-hexenyl]-4a,13b-etheno-1H,9H-benzo[c]cyclopenta[h][1,2,4]tr

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.